molecular formula C16H9Cl2NO2 B15335482 5,6-Dichloro-2-phenylquinoline-4-carboxylic Acid

5,6-Dichloro-2-phenylquinoline-4-carboxylic Acid

Cat. No.: B15335482
M. Wt: 318.2 g/mol
InChI Key: MPAXFERNGASIGU-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-phenylquinoline-4-carboxylic acid is a quinoline derivative characterized by the presence of two chlorine atoms at the 5th and 6th positions, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position. Quinolines are heterocyclic aromatic organic compounds known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.

Synthetic Routes and Reaction Conditions:

  • Skraup Synthesis: This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Doebner-Miller Reaction: This involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

  • Biltz Synthesis: This method uses o-phenylenediamine and aldehydes in the presence of an acid catalyst.

Industrial Production Methods: Industrial production often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The choice of synthetic route depends on the desired scale, cost, and environmental considerations.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the quinoline core to quinone derivatives.

  • Reduction: Reduction reactions can reduce the quinoline core to hydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromyl chloride, and nitric acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.

  • Substitution: Electrophilic substitution typically uses Lewis acids like aluminum chloride, while nucleophilic substitution may involve strong bases like sodium hydride.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 5,6-dichloro-2-phenylquinoline-4,5-dione.

  • Reduction: Hydroquinoline derivatives, such as 5,6-dichloro-2-phenylquinoline-4-ol.

  • Substitution: Various substituted quinolines depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: Quinolines are used as intermediates in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Biology: Quinoline derivatives exhibit a range of biological activities, including antibacterial, antifungal, and antimalarial properties. Medicine: Quinoline derivatives are used in the development of drugs targeting various diseases, such as cancer, bacterial infections, and inflammation. Industry: Quinolines are used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,6-dichloro-2-phenylquinoline-4-carboxylic acid exerts its effects depends on its specific application. For example, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid: Lacks the chlorine atoms present in 5,6-dichloro-2-phenylquinoline-4-carboxylic acid.

  • 6-Chloro-2-phenylquinoline-4-carboxylic acid: Contains only one chlorine atom at the 6th position.

  • Quinoline-4-carboxylic acid: A simpler quinoline derivative without any chlorine atoms or phenyl group.

Uniqueness: The presence of two chlorine atoms in this compound enhances its reactivity and potential biological activity compared to its simpler analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

Molecular Formula

C16H9Cl2NO2

Molecular Weight

318.2 g/mol

IUPAC Name

5,6-dichloro-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H9Cl2NO2/c17-11-6-7-12-14(15(11)18)10(16(20)21)8-13(19-12)9-4-2-1-3-5-9/h1-8H,(H,20,21)

InChI Key

MPAXFERNGASIGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=C(C=C3)Cl)Cl

Origin of Product

United States

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